(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
Overview
Description
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound with the molecular formula C10H11N3O. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
The primary targets of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine are currently under investigation. As a unique chemical compound, it is expected to interact with specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
The exact mode of action of this compound is not fully understood at this time. It is believed that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects are expected to be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing neurotransmission. Additionally, this compound has been observed to bind to various proteins, altering their conformation and activity. These interactions highlight the potential of this compound in modulating biochemical pathways and influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound has been shown to interact with transcription factors, leading to changes in gene expression that promote cell survival and proliferation. These molecular interactions provide a comprehensive understanding of how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For instance, prolonged exposure to this compound has been associated with continuous activation of cell signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of cholinergic signaling and the accumulation of the compound in tissues. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy, making it essential to understand these processes for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by specific carrier proteins that facilitate its uptake and distribution to target sites. The localization and accumulation of this compound in tissues can influence its therapeutic and toxic effects, highlighting the importance of understanding its transport mechanisms in drug development.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function. For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another method involves the iodine-assisted protocol, which includes sequential condensation followed by tandem oxidative cyclization and rearrangement of methyl/benzyl carbazates and aldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar structural features.
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties.
1,2,5-Oxadiazole: A less common isomer with unique characteristics.
Uniqueness
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPEHJDTFADTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640516 | |
Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933756-55-9 | |
Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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